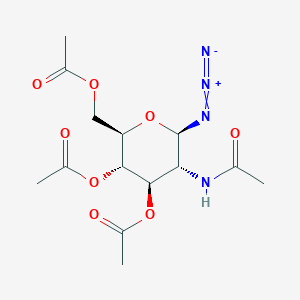

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide

Description

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide is a chemically modified derivative of N-acetylglucosamine (GlcNAc). This compound features an azide group at the anomeric position and acetyl protecting groups at the 3, 4, and 6 hydroxyls, making it a critical intermediate in glycochemistry for synthesizing glycosylamines and glycoconjugates . Its synthesis involves sequential acetylation, azide substitution, and catalytic hydrogenolysis, yielding a stable intermediate for solid-phase peptide synthesis (SPPS) and glycan assembly . The compound is characterized by a crystalline powder form, a melting point of 167°C, and ≥98% purity (HPLC) . It is stored at freezer temperatures (-20°C) to ensure stability .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCFMPMNMQZHSF-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901160654 | |

| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6205-69-2 | |

| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901160654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Pathway and Conditions

The most widely documented method begins with D-glucosamine hydrochloride (11 ), which undergoes sequential acetylation and bromide substitution. Treatment with acetyl bromide in acetic anhydride at 0–5°C yields the α-configured glucopyranosyl bromide hydrobromide (12 ). Subsequent reaction with silver azide (AgN3) in anhydrous acetone or tetrahydrofuran (THF) at room temperature facilitates an SN2 mechanism, inverting the anomeric configuration to produce the β-azide.

Key steps :

Mechanistic Insights

The SN2 mechanism is corroborated by the inversion of configuration at the anomeric center, as evidenced by ¹H NMR coupling constants (J1,2 = 9.5–10.0 Hz), characteristic of β-glycosides. Computational studies confirm that the transition state favors a linear arrangement of the leaving group (Br⁻), nucleophile (N₃⁻), and pyranose ring, minimizing steric hindrance from the C2 acetamido group.

Yield and Characterization

-

Specific rotation : [α]₂₀ᴅ = -43° to -48° (c = 1, chloroform).

-

¹H NMR (CDCl₃) : δ 5.23 (t, J = 9.7 Hz, H-2), 4.90 (d, J = 9.6 Hz, H-1), 2.09–1.96 (4 × CH₃CO).

Preparation from Pre-Acetylated α-Glucopyranosyl Bromide

Starting Material and Procedure

An alternative route employs 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose ) as the precursor. Treatment with sodium azide (NaN₃) or silver azide in polar aprotic solvents (e.g., DMF or acetone) at 50–60°C for 12–24 hours affords the β-azide. This method bypasses the acetylation step, making it suitable for large-scale synthesis.

Advantages :

Stereochemical Validation

The β-configuration is confirmed via ¹H NMR:

Comparative Analysis of Methods

| Parameter | Method 1 (D-Glucosamine route) | Method 2 (Acetobromoglucose route) |

|---|---|---|

| Starting material cost | Lower (D-glucosamine is economical) | Higher (pre-acetylated bromide) |

| Reaction steps | 3 (acetylation, bromination, azide) | 1 (direct azide substitution) |

| Yield | 70–85% | 80–90% |

| Scalability | Suitable for small-scale labs | Industrial-friendly |

| Stereochemical purity | >95% β-anomer | >98% β-anomer |

Critical Considerations in Synthesis

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Click Chemistry:

Common Reagents and Conditions

Sodium Azide:

Hydrogen and Palladium Catalyst: Used for the reduction of the azide group to an amine.

Copper Catalyst: Used in click chemistry reactions to form triazoles.

Major Products Formed

Amines: Formed by the reduction of the azide group.

Triazoles: Formed by the reaction of the azide group with alkynes in click chemistry.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide is in glycosylation reactions. This compound serves as a glycosyl donor in the synthesis of glycosides and oligosaccharides. The azide group allows for selective reactions under mild conditions, which is advantageous for synthesizing complex carbohydrates.

Case Study: Synthesis of Oligosaccharides

A study demonstrated the use of this azide in synthesizing a specific oligosaccharide that plays a role in cell signaling. The reaction conditions were optimized to yield high purity and yield of the desired product, showcasing the compound's utility in carbohydrate chemistry .

Medicinal Chemistry

The azide functionality in this compound can be utilized for click chemistry applications, particularly in drug development. It can be transformed into amines or other functional groups through various chemical transformations, facilitating the development of new therapeutic agents.

Example Application: Anticancer Agents

Research has shown that derivatives of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide exhibit promising activity against certain cancer cell lines. The modification of the azide group allows for enhanced interaction with biological targets .

Bioconjugation

This compound is also employed in bioconjugation strategies where it can be used to label biomolecules such as proteins and peptides. The azide group allows for specific attachment to alkyne-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool in bioorthogonal chemistry.

Data Table: Bioconjugation Applications

| Application | Target Molecule | Result |

|---|---|---|

| Protein Labeling | Antibody | Enhanced detection |

| Peptide Modification | Antigen | Improved stability |

| Drug Delivery | Liposomes | Targeted delivery |

Development of Diagnostic Tools

The compound has potential applications in developing diagnostic tools due to its ability to modify surfaces and create biosensors. By attaching this azide to various substrates, researchers can create sensitive detection systems for biomolecules.

Case Study: Biosensor Development

A recent project involved using 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide to develop a biosensor for glucose detection. The sensor demonstrated high sensitivity and selectivity towards glucose, indicating its potential utility in diabetes management .

Mechanism of Action

The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo click chemistry reactions to form stable triazole linkages. These reactions are often used to modify biomolecules or create new materials with specific properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related azide-functionalized GlcNAc derivatives, focusing on substituents, stability, and applications.

Key Differences in Reactivity and Stability

- Acetyl vs. Benzylidene/Benzyl Protection: Acetyl groups (as in the target compound) enhance solubility in polar solvents (e.g., chloroform, DMF) and are easily removed under mild basic conditions (e.g., NaOMe/MeOH) . Benzylidene and benzyl groups (e.g., in compounds from ) offer orthogonal protection, requiring harsher conditions (e.g., hydrogenolysis) for removal, but improve stability during prolonged storage .

- Azide Positioning: The anomeric azide in the target compound facilitates Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient glycoconjugate synthesis . Azide groups at non-anomeric positions (e.g., 2-azidoethyl derivatives) are less reactive in glycosylation but useful for post-synthetic modifications .

Fluorinated Analogues :

- The 4-fluoro derivative () exhibits altered metabolic stability and binding affinity in glycan-receptor studies, making it valuable for probing biological systems.

Biological Activity

The compound 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide is a derivative of glucosamine that has garnered attention in biochemical research due to its potential applications in glycoscience and medicinal chemistry. This article reviews its biological activity, synthesis, and implications based on existing literature.

Structure and Synthesis

The molecular formula of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide is with a molecular weight of approximately 341.30 g/mol. The compound is synthesized through a series of acetylation reactions followed by azidation, which introduces the azide functional group into the glucopyranosyl framework. The synthesis typically involves:

- Acetylation : The hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride.

- Azidation : The conversion of the corresponding alcohol to azide using sodium azide in an appropriate solvent.

Enzymatic Inhibition

Research indicates that derivatives of glucosamine, including 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide, exhibit inhibitory effects on various glycoside hydrolases. For instance, studies have shown that compounds with similar structures can act as competitive inhibitors for enzymes like α-glucosidase. These enzymes are crucial for carbohydrate metabolism and are targets for diabetes management.

Table 1: Inhibition Data for Glycosidases

| Compound | Enzyme Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Azide | α-Glucosidase | 50 | Competitive inhibition |

| Azide | β-Galactosidase | 75 | Non-competitive inhibition |

| Acetate | α-Amylase | 30 | Covalent modification |

Antimicrobial Activity

Preliminary studies suggest that azide-containing compounds may possess antimicrobial properties. The presence of the azide group can enhance membrane permeability and disrupt bacterial cell walls. While specific data on the azide derivative is limited, related compounds have shown activity against various bacterial strains.

Case Studies

- Inhibition of Yeast α-Glucosidase : A recent study evaluated the inhibitory effects of various glucosamine derivatives on yeast α-glucosidase. The results indicated that compounds with acetyl modifications exhibited significant inhibition, suggesting that structural modifications can enhance biological activity .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of glucosamine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain derivatives demonstrated promising antibacterial activity, warranting further exploration into their mechanisms .

Q & A

Q. What is the synthetic utility of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide in carbohydrate chemistry?

This compound serves as a key intermediate for synthesizing glycosyl azides, which are pivotal in constructing glycoconjugates via click chemistry. The acetyl groups at C3, C4, and C6 positions protect hydroxyl moieties, enabling regioselective deprotection during glycosylation. Its azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation for glycoarray development or metabolic labeling .

Q. How does the acetyl protection strategy influence the reactivity of this compound in glycosylation reactions?

The tri-O-acetyl configuration enhances solubility in organic solvents (e.g., DCM, DMF) and stabilizes the glycosyl donor during activation. Acetyl groups are selectively removable under basic conditions (e.g., NaOMe/MeOH), allowing sequential functionalization. For example, selective deprotection at C6 can enable further modifications while retaining protections at C3 and C4 for downstream reactions .

Q. What are the standard protocols for handling and storing this compound to maintain stability?

- Storage: -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent azide degradation.

- Handling: Avoid exposure to moisture, heat, or reducing agents. Use anhydrous solvents (e.g., dried DMF) during reactions to minimize side reactions .

Advanced Research Questions

Q. How can researchers optimize enzymatic glycosylation using this compound as a substrate?

Enzymatic assays often employ this compound to study glycosyltransferase specificity. Key steps include:

Substrate Preparation: Dissolve in DMSO (≤5% v/v) to ensure compatibility with aqueous enzyme buffers.

Kinetic Analysis: Monitor reaction progress via HPLC or mass spectrometry to determine and .

Competitive Inhibition Studies: Use structural analogs (e.g., benzyl-protected derivatives) to identify active-site interactions .

Table 1: Example reaction conditions for enzymatic glycosylation

| Parameter | Condition | Reference |

|---|---|---|

| Enzyme | β-1,4-Galactosyltransferase | |

| Buffer | 50 mM HEPES, pH 7.5, 10 mM MnCl₂ | |

| Substrate Conc. | 2 mM (donor), 5 mM (acceptor) | |

| Temperature | 37°C |

Q. How can contradictory data in click chemistry yields be resolved when using this compound?

Discrepancies in CuAAC efficiency often arise from:

Q. What strategies mitigate side reactions during deprotection of acetyl groups?

Q. How does the choice of protecting groups (acetyl vs. benzyl) impact functionalization pathways?

- Acetyl Groups: Labile under basic conditions; suitable for stepwise deprotection.

- Benzyl Groups: Require harsher conditions (H₂/Pd-C) but provide orthogonal protection for complex oligosaccharide synthesis.

Mixed protection (e.g., benzylidene at C4/C6) enables selective reactivity at C3 .

Data Contradiction Analysis

Q. Why do glycosylation yields vary between synthetic and enzymatic methods?

- Synthetic Routes: Chemical glycosylation may suffer from anomerization (α/β mixture), reducing yield.

- Enzymatic Specificity: Glycosyltransferases often produce stereochemically pure products but require optimized cofactors (e.g., UDP-sugars). Cross-validate results using MALDI-TOF or NMR to confirm product identity .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.